2,2-dichloro-N-(2-hydroxyethyl)acetamide

Lipophilicity Partition Coefficient Solubility

2,2-Dichloro-N-(2-hydroxyethyl)acetamide (CAS 6419-44-9) is an organic compound belonging to the dichloroacetamide class, characterized by a 2,2-dichloroacetyl group linked to a 2-hydroxyethylamine moiety. It is primarily employed as a synthetic intermediate in heterocyclic chemistry and has been investigated as a structural component in bioactive amebicide derivatives.

Molecular Formula C4H7Cl2NO2
Molecular Weight 172.01 g/mol
CAS No. 6419-44-9
Cat. No. B3032951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dichloro-N-(2-hydroxyethyl)acetamide
CAS6419-44-9
Molecular FormulaC4H7Cl2NO2
Molecular Weight172.01 g/mol
Structural Identifiers
SMILESC(CO)NC(=O)C(Cl)Cl
InChIInChI=1S/C4H7Cl2NO2/c5-3(6)4(9)7-1-2-8/h3,8H,1-2H2,(H,7,9)
InChIKeyJYWGZDGPDBDTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-N-(2-hydroxyethyl)acetamide (CAS 6419-44-9) – A Hydroxyethyl-Functionalized Dichloroacetamide Intermediate for Heterocyclic and Anti-Amebic Research


2,2-Dichloro-N-(2-hydroxyethyl)acetamide (CAS 6419-44-9) is an organic compound belonging to the dichloroacetamide class, characterized by a 2,2-dichloroacetyl group linked to a 2-hydroxyethylamine moiety. It is primarily employed as a synthetic intermediate in heterocyclic chemistry and has been investigated as a structural component in bioactive amebicide derivatives.

Why 2,2-Dichloro-N-(2-hydroxyethyl)acetamide Cannot Be Replaced by Generic 2,2-Dichloroacetamide or N-(2-Hydroxyethyl)acetamide


The presence of both a hydroxyethyl group and a dichloroacetyl moiety in the same molecule imparts unique synthetic capabilities and biological relevance that are absent in simpler analogs. Specifically, the hydroxyethyl group enables intramolecular cyclization to form 2-imidazolidinones , a transformation that 2,2-dichloroacetamide cannot undergo. Simultaneously, the dichloroacetyl group is essential for the anti-amebic pharmacophore [1], distinguishing this compound from non-chlorinated N-(2-hydroxyethyl)acetamide. Substituting either structural element would eliminate these key functional attributes.

Quantitative Differentiation of 2,2-Dichloro-N-(2-hydroxyethyl)acetamide vs. Closest Analogs


Intermediate Lipophilicity (logP = -0.215) Balances Aqueous Solubility and Membrane Permeability Relative to Dichloroacetamide and N-(2-Hydroxyethyl)acetamide

The target compound exhibits a logP of -0.215 , positioned between the more hydrophobic 2,2-dichloroacetamide (logP 0.19) [1] and the more hydrophilic N-(2-hydroxyethyl)acetamide (logP -1.37) [2]. This intermediate lipophilicity (0.405 log units more hydrophilic than dichloroacetamide, 1.155 log units more lipophilic than N-(2-hydroxyethyl)acetamide) suggests a balanced solubility profile that can influence extraction efficiency and membrane partitioning in biological assays.

Lipophilicity Partition Coefficient Solubility

Intramolecular Cyclization to 2-Imidazolidinones Enabled by Hydroxyethyl Group, Not Achievable with 2,2-Dichloroacetamide

The hydroxyethyl substituent of the target compound acts as an internal nucleophile, enabling direct intramolecular cyclization to form 2-imidazolidinone heterocycles . In contrast, 2,2-dichloroacetamide lacks this internal nucleophile and cannot undergo the same cyclization. This structural feature is exploited in the synthesis of heterocyclic amebicide candidates reported in the literature .

Heterocyclic Synthesis Cyclization Imidazolidinone

Dichloroacetyl Group Essential for In Vivo Amoebicidal Activity, Validated in Chlorophenoxamide Analog Studies

Logemann et al. (1961) demonstrated that the dichloroacetyl group is indispensable for the high in vivo amoebicidal activity of chlorophenoxamide and its analogs against Entamoeba histolytica [1]. The target compound contains this critical pharmacophoric group, positioning it as a core building block for anti-amebic agents. In contrast, N-(2-hydroxyethyl)acetamide, which lacks the dichloroacetyl moiety, does not exhibit this pharmacophore and has no reported anti-amebic activity.

Amoebicidal Activity Pharmacophore Entamoeba histolytica

Procurement-Relevant Application Scenarios for 2,2-Dichloro-N-(2-hydroxyethyl)acetamide


Synthesis of 2-Imidazolidinone-Based Drug Candidates via Intramolecular Cyclization

Leveraging the compound's unique hydroxyethyl-dichloroacetamide structure, medicinal chemistry groups can directly generate 2-imidazolidinone scaffolds through intramolecular cyclization, a transformation that saves synthetic steps compared to alternative routes requiring separate functionalization. This application is particularly relevant for anti-parasitic and anti-infective drug discovery programs, as evidenced by the heterocyclic amebicide literature .

Preparation of Anti-Amebic Dichloroacetamide Derivatives for Parasitology Research

The dichloroacetyl group is a validated pharmacophore for in vivo activity against Entamoeba histolytica . The target compound serves as a functionalized intermediate that can be further N-alkylated or N-arylated to generate libraries of anti-amebic candidates, enabling structure-activity relationship (SAR) studies in parasitology.

Use as a Lipophilic Intermediate in Biphasic Reaction Systems for Process Chemistry

With a logP of -0.215 , the compound offers an intermediate lipophilicity that facilitates extraction and phase-transfer in biphasic reaction systems, providing a practical advantage over both the more hydrophobic 2,2-dichloroacetamide and the more hydrophilic N-(2-hydroxyethyl)acetamide in multi-step synthetic sequences.

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